Trospium-d8 Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

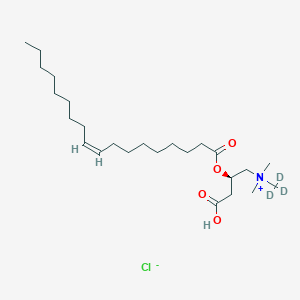

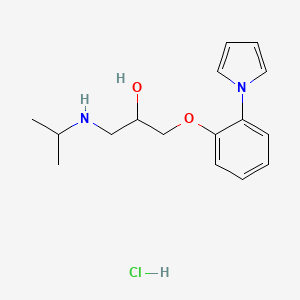

Trospium-d8 (chloride) is a deuterated form of trospium chloride, which is a quaternary ammonium compound used as an antimuscarinic agent. It is primarily used to treat overactive bladder by reducing urinary frequency, urgency, and incontinence. The deuterated form, Trospium-d8 (chloride), is often used as an internal standard in mass spectrometry for the quantification of trospium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trospium chloride involves the reaction of 1,4-dichlorobutane with norditropin benzylate hydrochloride under specific conditions . The process includes several steps such as non-aqueous granulation, compression, seal coating, and semipermeable coating . The deuterated form, Trospium-d8 (chloride), is synthesized by incorporating deuterium atoms into the molecular structure of trospium chloride .

Industrial Production Methods: Industrial production of trospium chloride involves controlled release formulations such as biphasic extended-release osmotic drug delivery systems. These systems are designed to provide controlled drug release over 24 hours, improving patient compliance and therapeutic efficacy .

Chemical Reactions Analysis

Types of Reactions: Trospium-d8 (chloride) undergoes various chemical reactions, including hydrolysis and binding to muscarinic receptors . It is minimally metabolized to spiroalcohol by hydrolysis .

Common Reagents and Conditions: Common reagents used in the reactions involving trospium chloride include solvents like methanol, acetonitrile, and N,N-dimethylformamide . The conditions for these reactions often involve slow evaporation, slurrying, and anti-solvent addition .

Major Products Formed: The major products formed from the reactions of trospium chloride include spiroalcohol and other metabolites such as sulfated azoniaspironortropanol .

Scientific Research Applications

Trospium-d8 (chloride) is widely used in scientific research as an internal standard for the quantification of trospium in mass spectrometry . It is also used in the development of extended-release formulations for the treatment of overactive bladder . Additionally, trospium chloride has been studied for its pharmacokinetics, metabolism, and protein binding properties .

Mechanism of Action

Trospium-d8 (chloride) exerts its effects by antagonizing the action of acetylcholine on muscarinic receptors in cholinergically innervated organs . This parasympatholytic action reduces the tonus of smooth muscle in the bladder, leading to a reduction in urinary frequency and urgency . The compound binds with high affinity to muscarinic receptors M1, M2, and M3, but not to nicotinic receptors .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to trospium chloride include solifenacin and vibegron, which are also used to treat overactive bladder .

Uniqueness: Trospium chloride is unique in its minimal metabolism and low protein binding properties, which reduce the likelihood of central nervous system side effects . Unlike some other antimuscarinic agents, trospium chloride does not cross the blood-brain barrier, making it a safer option for patients with overactive bladder .

Properties

Molecular Formula |

C25H30ClNO3 |

|---|---|

Molecular Weight |

436.0 g/mol |

IUPAC Name |

[(1S,5R)-2',2',3',3',4',4',5',5'-octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22+,23?;/i7D2,8D2,15D2,16D2; |

InChI Key |

RVCSYOQWLPPAOA-CGUGYAQBSA-M |

Isomeric SMILES |

[2H]C1(C(C([N+]2(C1([2H])[2H])[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)([2H])[2H])([2H])[2H])[2H].[Cl-] |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)

![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)

![N-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)amino]benzamide](/img/structure/B10795493.png)

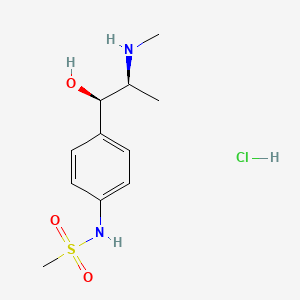

![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)

![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)

![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)

![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

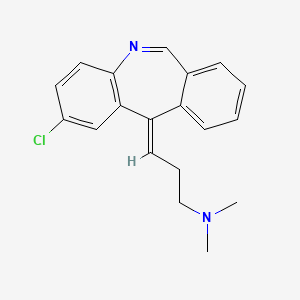

![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)